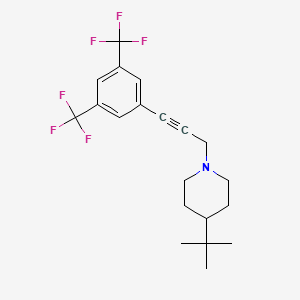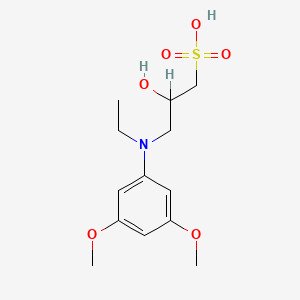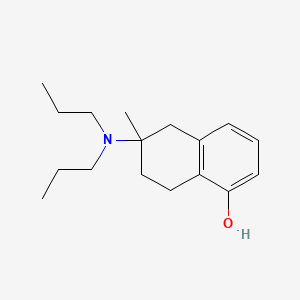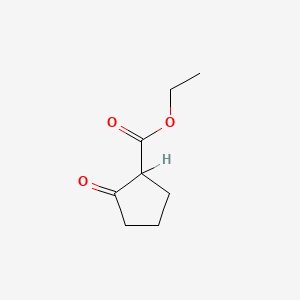
Ethyl-2-Oxocyclopentancarboxylat
Übersicht
Beschreibung
Ethyl 2-oxocyclopentanecarboxylate, also known as 2-(Ethoxycarbonyl)cyclopentanone or Ethyl cyclopentanone-2-carboxylate, is an organic compound with the linear formula (O=)C5H7CO2C2H5 . It is used as a building block in organic synthesis .
Synthesis Analysis
The phase-transfer benzylation reaction of ethyl 2-oxocyclopentanecarboxylate with benzyl bromide in a microreactor has been investigated .Molecular Structure Analysis
The molecular structure of Ethyl 2-oxocyclopentanecarboxylate consists of a five-membered cyclopentanone ring with a carbonyl group (C=O) and an ethyl ester group (CO2C2H5) attached .Chemical Reactions Analysis
Ethyl 2-oxocyclopentanecarboxylate participates in cobalt (II) Schiff’s base complex catalyzed oxidation of primary and secondary alcohols .Physical And Chemical Properties Analysis
Ethyl 2-oxocyclopentanecarboxylate is a clear liquid with a refractive index of 1.452 . It has a boiling point of 102-104 °C at 11 mmHg and a density of 1.054 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthese von Spiroverbindungen
Ethyl-2-Oxocyclopentancarboxylat: wird in der stereoselektiven Synthese von Spiroverbindungen verwendet, insbesondere von (±)-cis,cis-Spiro[4.4]nonan-1,6-diol {svg_1}. Diese Verbindung dient als Schlüsselzwischenprodukt bei der Synthese komplexer Naturstoffe und Pharmazeutika aufgrund ihrer starren bizyklischen Struktur.
Cobalt(II)-Schiff’sche-Base-Komplex-katalysierte Oxidation
Die Verbindung beteiligt sich an der Oxidation von primären und sekundären Alkoholen zu Aldehyden und Ketonen, wenn sie durch Cobalt(II)-Schiff’sche-Base-Komplexe katalysiert wird {svg_2}. Diese Reaktion ist im Bereich der organischen Synthese bedeutsam, da sie ein Verfahren für die selektive Oxidation empfindlicher Alkoholgruppen bietet.
Phasentransferbenzylierung
This compound: unterliegt Phasentransferbenzylierungsreaktionen mit Benzylchlorid in Mikroreaktoren {svg_3}. Dieser Prozess ist wichtig für die Herstellung von benzylierten Derivaten, die in verschiedenen Anwendungen der chemischen Synthese wertvoll sind.
Synthese von Tanikolid
Diese Verbindung wird auch bei der Synthese von Tanikolid verwendet {svg_4}, einem makrocyclischen Lacton mit potenzieller biologischer Aktivität. Die Fähigkeit, solche Verbindungen zu synthetisieren, ist entscheidend für die Entwicklung neuer therapeutischer Wirkstoffe.
Forschung und Entwicklung in der organischen Chemie
Aufgrund seiner vielseitigen Struktur ist This compound ein wertvolles Reagenz in der F&E für die organische Chemie und unterstützt die Entwicklung neuer Synthesemethoden und die Erforschung von Reaktionsmechanismen {svg_5}.
Pädagogische Zwecke
Im akademischen Umfeld kann This compound verwendet werden, um verschiedene organische Reaktionen und Synthesestrategien zu demonstrieren, was es zu einem praktischen Werkzeug für den Unterricht fortgeschrittener Konzepte der organischen Chemie macht {svg_6}.
Safety and Hazards
Wirkmechanismus
Target of Action
Ethyl 2-oxocyclopentanecarboxylate is a chemical compound that primarily targets primary and secondary alcohols . These alcohols play a crucial role in various biochemical reactions, serving as substrates for enzymatic reactions.
Mode of Action
The compound interacts with its targets (primary and secondary alcohols) through a cobalt (II) Schiff’s base complex catalyzed oxidation . This interaction results in the conversion of these alcohols into aldehydes and ketones .
Pharmacokinetics
Its molecular weight of 15618 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Biochemische Analyse
Biochemical Properties
Ethyl 2-oxocyclopentanecarboxylate plays a significant role in biochemical reactions, particularly in the oxidation of primary and secondary alcohols to aldehydes and ketones. This reaction is catalyzed by cobalt (II) Schiff’s base complexes . The compound interacts with various enzymes and proteins, facilitating these oxidation reactions. The nature of these interactions involves the formation of intermediate complexes that enhance the reaction rate and selectivity.
Cellular Effects
Ethyl 2-oxocyclopentanecarboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the oxidation of alcohols within cells, leading to changes in the levels of aldehydes and ketones . These changes can impact cellular metabolism and energy production, as well as modulate gene expression related to oxidative stress responses.
Molecular Mechanism
The molecular mechanism of Ethyl 2-oxocyclopentanecarboxylate involves its participation in oxidation reactions catalyzed by cobalt (II) Schiff’s base complexes. The compound forms intermediate complexes with the catalyst, which facilitates the transfer of electrons from the alcohol substrate to the oxidizing agent . This process results in the formation of aldehydes and ketones, which are essential intermediates in various metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-oxocyclopentanecarboxylate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Long-term studies have shown that the compound maintains its activity in oxidation reactions over extended periods, although slight decreases in efficiency may be observed due to gradual degradation.
Dosage Effects in Animal Models
The effects of Ethyl 2-oxocyclopentanecarboxylate vary with different dosages in animal models. At low doses, the compound effectively catalyzes the oxidation of alcohols without causing significant adverse effects . At higher doses, toxic effects such as headache, dizziness, tiredness, nausea, and vomiting have been reported . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Ethyl 2-oxocyclopentanecarboxylate is involved in metabolic pathways that include the oxidation of primary and secondary alcohols to aldehydes and ketones. The compound interacts with cobalt (II) Schiff’s base complexes, which act as catalysts in these reactions . The resulting aldehydes and ketones are further metabolized in various biochemical pathways, contributing to cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, Ethyl 2-oxocyclopentanecarboxylate is transported and distributed through passive diffusion and interactions with transport proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions of cells. This localization facilitates its participation in oxidation reactions within specific cellular compartments.
Subcellular Localization
Ethyl 2-oxocyclopentanecarboxylate is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in oxidation reactions . The compound’s subcellular localization is influenced by its chemical properties, including its lipophilicity and ability to form complexes with catalytic proteins. This localization ensures its availability for participation in metabolic processes.
Eigenschaften
IUPAC Name |
ethyl 2-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZPNBKZPAWCJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871790 | |
| Record name | Ethyl 2-oxocyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless to light yellow liquid; [Acros Organics MSDS] | |
| Record name | Ethyl 2-oxocyclopentanecarboxylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20701 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
611-10-9 | |
| Record name | Ethyl 2-oxocyclopentanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-oxocyclopentanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-oxocyclopentanecarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-oxocyclopentanecarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-oxocyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-oxocyclopentanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Ethyl 2-oxocyclopentanecarboxylate?
A1: The molecular formula is C8H12O3, and its molecular weight is 156.18 g/mol.
Q2: Are there any specific spectroscopic data available for Ethyl 2-oxocyclopentanecarboxylate?
A2: While the provided research papers don't detail specific spectroscopic data, typical characterization would involve 1H NMR, 13C NMR, and IR spectroscopy. These techniques would confirm the presence of characteristic functional groups like the ketone and ester moieties.
Q3: What types of reactions is Ethyl 2-oxocyclopentanecarboxylate commonly used in?
A3: This compound is a versatile substrate for various reactions, including:
- Michael Reactions: It acts as an electrophilic acceptor in Michael additions, readily reacting with nucleophiles. This property is attributed to the electron-withdrawing nature of both the ketone and ester groups, making the alpha-carbon highly electrophilic [, ]. For instance, it reacts with methyl vinyl ketone in the presence of cinchona alkaloid catalysts to afford chiral Michael adducts []. Calcium hydroxyapatites of various compositions and specific surface areas have also been shown to be efficient catalysts for Michael reactions involving Ethyl 2-oxocyclopentanecarboxylate and various substrates like 3-buten-2-one [].
- Alkylation Reactions: The presence of the acidic alpha-hydrogen atoms allows for alkylation reactions to introduce substituents, which is valuable in building more complex molecules. This approach was employed in synthesizing the marine toxin tanikolide, where Ethyl 2-oxocyclopentanecarboxylate underwent alkylation as a key step [, ].
- Condensation Reactions: It serves as a starting material in condensation reactions, enabling the formation of heterocyclic compounds. For example, it reacts with arylamines to produce 2,3-dihydro-α-quinindones [].
- Cyclization Reactions: It acts as a precursor for synthesizing various cyclic compounds. A notable example is its use in synthesizing spir[4.4]ononane-1,6-dione, achieved by a series of reactions including alkylation, hydrolysis, decarboxylation, and ring closure [].
Q4: Can you elaborate on the role of Ethyl 2-oxocyclopentanecarboxylate in the synthesis of tanikolide?
A4: In the synthesis of tanikolide, Ethyl 2-oxocyclopentanecarboxylate served as the starting material [, ]. Its structure provided the foundation for building the complex bicyclic lactone framework of tanikolide through a series of reactions like alkylation and Baeyer-Villiger oxidation.
Q5: What makes Ethyl 2-oxocyclopentanecarboxylate suitable for use in Michael reactions?
A5: The presence of both the ketone and ester functional groups adjacent to the methylene group enhances the acidity of the alpha-hydrogen atoms. This characteristic makes the molecule susceptible to deprotonation, generating an enolate that acts as a nucleophile in Michael additions.
Q6: How does the choice of catalyst impact the outcome of reactions involving Ethyl 2-oxocyclopentanecarboxylate?
A6: The choice of catalyst significantly influences the reaction pathway and product selectivity. For instance, using cinchona alkaloids as catalysts in the Michael addition of Ethyl 2-oxocyclopentanecarboxylate to methyl vinyl ketone allows for enantioselective control, leading to the preferential formation of one enantiomer over the other []. Conversely, employing calcium hydroxyapatites as catalysts promotes the reaction without solvent and offers easy catalyst recovery [].
Q7: Has Ethyl 2-oxocyclopentanecarboxylate been used in the development of any other bioactive compounds?
A7: Yes, besides tanikolide, Ethyl 2-oxocyclopentanecarboxylate has been utilized in synthesizing a proline-containing pseudodipeptide with a fluoroolefin as a peptide bond mimic []. This modified peptide, Ala-Ψ[(Z)CFCH]-Pro, holds potential for conformational and structural studies of peptides and proteins and could be explored as an enzyme inhibitor.
Q8: What is known about the stability of Ethyl 2-oxocyclopentanecarboxylate under various conditions?
A8: While specific stability data is not provided in the papers, the ester functionality in this molecule makes it susceptible to hydrolysis under basic or acidic conditions.
Q9: Have there been any computational studies or modeling performed on Ethyl 2-oxocyclopentanecarboxylate?
A9: While there is no mention of specific computational studies within the provided research, computational chemistry techniques like Density Functional Theory (DFT) could be applied to explore:
Q10: Are there any known analytical methods specifically developed for Ethyl 2-oxocyclopentanecarboxylate analysis?
A10: Yes, a method for quantifying Ethyl 2-oxocyclopentanecarboxylate using reversed-phase high-performance liquid chromatography (HPLC) has been developed []. This method utilizes a Kromasil C18 column, a methanol-water mobile phase, and UV detection at 253 nm. It offers good linearity, precision, and recovery, making it suitable for analyzing this compound in various matrices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

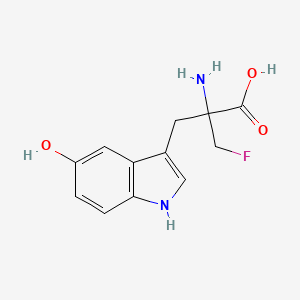


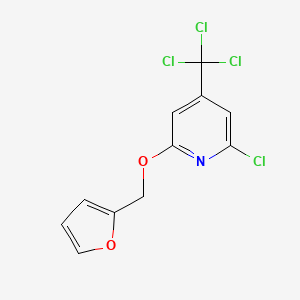
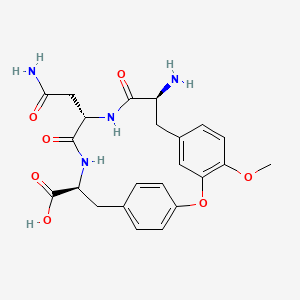
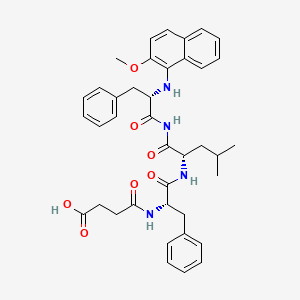
![4-[(3s,3Ar,5ar,6s,9as,9br)-3-hydroxy-3a,6-dimethyldodecahydro-1h-cyclopenta[a]naphthalen-6-yl]butan-2-one](/img/structure/B1210462.png)

